molecular formula C29H24N2O2 B5157378 8-(4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

8-(4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

Cat. No.: B5157378
M. Wt: 432.5 g/mol
InChI Key: RWPGUUJGDRLQDU-UHFFFAOYSA-N
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Description

8-(4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one is a complex organic compound with a unique molecular structure. This compound belongs to the class of phenanthroline derivatives, which are known for their versatile applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one typically involves the condensation of 6-aminoquinoline with aromatic aldehydes and dimedone . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-(4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

8-(4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-(4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes and chemical reactions. For example, the compound may act as a chelating agent, binding to metal ions and altering their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with metal ions. This unique structure may offer distinct advantages in certain applications, such as enhanced stability or selectivity in forming metal complexes.

Properties

IUPAC Name

8-(4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O2/c32-26-10-4-8-23-27-22-9-5-17-30-24(22)15-16-25(27)31-29(28(23)26)20-11-13-21(14-12-20)33-18-19-6-2-1-3-7-19/h1-3,5-7,9,11-17,29,31H,4,8,10,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPGUUJGDRLQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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